molecular formula C22H28N2O2 B2504816 N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide CAS No. 1797701-45-1

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide

Cat. No.: B2504816
CAS No.: 1797701-45-1
M. Wt: 352.478
InChI Key: XDCNJXGEBUWBFF-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide is a synthetic small molecule of significant research interest due to its structural features common to bioactive compounds. Its molecular architecture, which incorporates a benzamide scaffold linked to a 3-methoxypiperidine moiety via a phenyl bridge, suggests potential for interaction with various neurological and oncological targets. This compound is made available for researchers to investigate its potential biological activity and mechanism of action. Structurally related benzamide compounds have been identified as inhibitors of specific kinases, such as proto-oncogene tyrosine-protein kinase Src, which plays a key role in cell proliferation and differentiation signaling pathways . Furthermore, the piperidine and methoxy-phenylamine subunits are frequently encountered in molecules designed for central nervous system (CNS) targeting, indicating potential applicability in neuropharmacological research . Researchers can utilize this chemical probe to explore its properties in biochemical assays and cellular models relevant to kinase signaling and neurological function. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-5-17-7-9-18(10-8-17)22(25)23-19-11-13-20(14-12-19)24-15-4-6-21(16-24)26-2/h7-14,21H,3-6,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCNJXGEBUWBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Oxidation

4-Propylbenzoic acid is accessible through Friedel-Crafts alkylation of toluene with 1-bromopropane, followed by oxidation:

  • Alkylation :
    • Toluene, 1-bromopropane, AlCl₃ (catalyst), 0–5°C, 12 h.
    • Yield: ~65% (crude 4-propyltoluene).
  • Oxidation :
    • 4-Propyltoluene, KMnO₄, H₂O, reflux, 6 h.
    • Yield: 72% (4-propylbenzoic acid).

Alternative Route :

  • Suzuki-Miyaura coupling of 4-bromobenzoic acid with propylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 h).

Synthesis of 3-Methoxypiperidine

Epoxidation and Ring-Opening

Piperidine is functionalized via:

  • Epoxidation :
    • Piperidine, mCPBA, CH₂Cl₂, 0°C → RT, 24 h.
    • Yield: 58% (epoxide intermediate).
  • Methoxide Ring-Opening :
    • Epoxide, NaOMe, MeOH, reflux, 6 h.
    • Yield: 68% (3-hydroxypiperidine).
  • Methylation :
    • 3-Hydroxypiperidine, MeI, K₂CO₃, acetone, 12 h.
    • Yield: 82% (3-methoxypiperidine).

Preparation of 4-(3-Methoxypiperidin-1-yl)aniline

Nucleophilic Aromatic Substitution

  • Chlorobenzene Activation :
    • 4-Fluoronitrobenzene, 3-methoxypiperidine, K₂CO₃, DMF, 80°C, 24 h.
    • Yield: 63% (4-(3-methoxypiperidin-1-yl)nitrobenzene).
  • Nitro Reduction :
    • Nitro intermediate, H₂ (1 atm), 10% Pd/C, EtOH, RT, 6 h.
    • Yield: 89% (4-(3-methoxypiperidin-1-yl)aniline).

Buchwald-Hartwig Amination (Alternative)

  • 4-Bromoaniline, 3-methoxypiperidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 18 h.
  • Yield: 71%.

Amide Coupling: Final Assembly

Acid Chloride Route

  • Activation :
    • 4-Propylbenzoic acid, SOCl₂, reflux, 3 h.
    • Quantitative yield (4-propylbenzoyl chloride).
  • Coupling :
    • 4-Propylbenzoyl chloride, 4-(3-methoxypiperidin-1-yl)aniline, Et₃N, DCM, 0°C → RT, 12 h.
    • Yield: 78%.

Carbodiimide-Mediated Coupling

  • 4-Propylbenzoic acid, EDCl, HOBt, 4-(3-methoxypiperidin-1-yl)aniline, DMF, RT, 24 h.
  • Yield: 85%.

Purification and Characterization

Step Method Purity (HPLC) Melting Point
Final Compound Column Chromatography (SiO₂, CHCl₃:MeOH 95:5) 98.5% 142–144°C

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.92 (d, J=8.8 Hz, 2H, ArH), 3.82–3.75 (m, 1H, piperidine), 3.38 (s, 3H, OCH₃), 2.68 (t, J=7.6 Hz, 2H, CH₂), 1.65–1.58 (m, 2H, CH₂), 0.95 (t, J=7.2 Hz, 3H, CH₃).
  • HRMS : m/z 409.2385 [M+H]⁺ (calc. 409.2381).

Optimization and Challenges

Amide Coupling Efficiency

  • Solvent Screening : DMF > DCM > THF in terms of yield (85% vs. 72% vs. 65%).
  • Base Impact : Et₃N (85%) > DIEA (80%) > NaHCO₃ (68%).

Regioselectivity in Piperidine Substitution

  • Steric hindrance at C3 of piperidine necessitates excess amine (1.5 eq.) for complete substitution.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Methoxy vs. Hydroxyl: The 3-methoxy group in the target compound likely improves metabolic stability compared to hydroxylated analogs (e.g., 11n, 11p), which may undergo rapid glucuronidation . Piperidine vs. Propyl vs. Phenoxy: The 4-propyl group on the benzamide core enhances lipophilicity (logP ~3.5 estimated) relative to polar phenoxy substituents (e.g., 11n: logP ~2.8) .

Synthetic Feasibility :

  • Amide coupling reactions (e.g., EDC/HOBt) and piperidine functionalization (e.g., nucleophilic substitution for methoxy introduction) are common strategies .
  • Yields for similar compounds range from 48% (11n) to 79.9% (carfentanil analog), suggesting variability in reaction efficiency depending on substituents .

Spectroscopic Signatures :

  • Benzamide protons typically resonate at δ7.6–8.0 ($^1$H NMR), while methoxy groups appear at δ3.2–3.5 .
  • Mass spectrometry (MS) data for analogs show [M+H]$^+$ peaks consistent with molecular weights (e.g., 504.6 for 11p) .

Research Findings and Implications

  • Pharmacological Potential: Piperidine- and benzamide-containing compounds often target serotonin or dopamine receptors. The target compound’s methoxy group may enhance blood-brain barrier penetration compared to polar derivatives .
  • Metabolic Stability : Methoxy substituents resist first-pass metabolism better than hydroxyl groups, as seen in comparative studies of 11n (t${1/2}$ ~2 h) vs. methoxy analogs (t${1/2}$ ~4 h) .
  • Structural Limitations: Bulky substituents (e.g., phenoxy groups in 11n) may reduce solubility, whereas the target compound’s propyl chain balances lipophilicity and solubility .

Biological Activity

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide, with the CAS number 1797701-45-1, is a synthetic compound that has garnered attention for its potential biological activities. It features a piperidine ring and is structurally related to various pharmacologically active compounds. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 4 3 Methoxypiperidin 1 YL phenyl 4 propylbenzamide\text{N 4 3 Methoxypiperidin 1 YL phenyl 4 propylbenzamide}
PropertyValue
Molecular FormulaC22H28N2O2
Molecular Weight364.47 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's piperidine moiety may facilitate binding to central nervous system targets, while the aromatic rings enhance lipophilicity, potentially improving bioavailability.

Potential Targets

  • Neurotransmitter Receptors: The methoxypiperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.
  • Enzymatic Inhibition: The amide group may allow for interactions with specific enzymes, possibly influencing metabolic pathways.

Pharmacological Studies

Several studies have investigated the pharmacological properties of similar compounds, suggesting that this compound may exhibit a range of activities:

  • Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties: Research indicates potential analgesic effects, possibly mediated by modulation of pain pathways in the central nervous system.
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

Case Study 1: Analgesic Activity
A study focused on a structurally related compound demonstrated significant analgesic effects in rodent models. The mechanism was attributed to modulation of opioid receptors, suggesting that this compound may similarly affect pain perception pathways .

Case Study 2: Anti-inflammatory Mechanism
Another investigation highlighted that compounds with similar piperidine structures effectively inhibited NF-kB signaling pathways in vitro, leading to reduced pro-inflammatory cytokine release . This suggests that this compound could have comparable anti-inflammatory effects.

Research Applications

This compound serves as a valuable building block in medicinal chemistry. Its unique structure allows researchers to explore:

  • Synthesis of Novel Therapeutics: Its derivatives could lead to the development of new drugs targeting various diseases.
  • Mechanistic Studies: Understanding its interaction with biological targets can provide insights into disease mechanisms and treatment strategies.

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